2-(2,2-Dichlorovinyl)-5-nitrofuran

Description

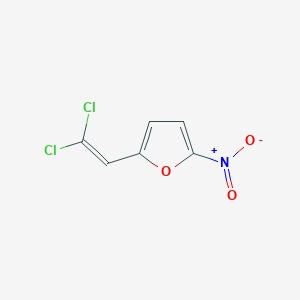

2-(2,2-Dichlorovinyl)-5-nitrofuran is a synthetic nitrofuran derivative characterized by a nitro group at the 5-position of the furan ring and a 2,2-dichlorovinyl substituent at the 2-position. Nitrofurans are heterocyclic compounds known for their broad-spectrum antimicrobial activity, often exploited in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H3Cl2NO3 |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

2-(2,2-dichloroethenyl)-5-nitrofuran |

InChI |

InChI=1S/C6H3Cl2NO3/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H |

InChI Key |

BDZGENDGNWGPFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Nitrofuran Derivatives

Key Compounds :

- 5-Nitrofuran-2-carboxylic acid derivatives: Synthesized via coupling with quinoxaline amines, these exhibit antimicrobial activity due to the nitro group’s electron-withdrawing effects, which disrupt microbial DNA .

Structural Comparison :

| Compound | Core Structure | Substituent | Key Feature |

|---|---|---|---|

| 2-(2,2-Dichlorovinyl)-5-nitrofuran | Furan | 2,2-Dichlorovinyl | Enhanced lipophilicity, halogenation |

| 5-Nitrofuran-2-carboxylic acid | Furan | Carboxylic acid | Polar, facilitates hydrogen bonding |

| 5-Nitrothiophene-2-carboxylic acid | Thiophene | Carboxylic acid | Increased π-electron density |

Activity Insights :

- The dichlorovinyl group in this compound may confer greater membrane permeability than carboxylated nitrofurans, improving target engagement .

- Thiophene analogs (e.g., 5-nitrothiophene derivatives) show reduced antibacterial efficacy in some studies, possibly due to poorer solubility .

Dichlorovinyl-Containing Compounds: Pyrethroids

Key Compounds :

- Permethrin : A pyrethroid insecticide containing a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane moiety. The dichlorovinyl group enhances insecticidal activity by stabilizing binding to sodium channels .

- Cypermethrin/Cyfluthrin : Similar pyrethroids with dichlorovinyl groups; cis-isomers exhibit higher potency than trans-isomers due to stereospecific target interactions .

Comparison with this compound :

Key Differences :

- Mode of Action : Nitrofurans disrupt microbial DNA, while pyrethroids target insect sodium channels .

- Metabolic Fate : Pyrethroids degrade into dichlorovinyl carboxylic acids (e.g., cis-/trans-3-(2,2-DCVA)), whereas nitrofurans may undergo nitro group reduction, risking mutagenicity .

Halogenated Aromatic Compounds

Key Compounds :

- 2,4-Dichloro-5-fluorobenzoic acid : A halogenated aromatic acid with herbicidal properties .

- 5-Chloro-2-nitrophenol: A chlorinated nitro-aromatic compound with applications in dye synthesis .

Comparison :

- Electrophilic Substitution : The dichlorovinyl group in this compound may increase electrophilicity at the nitro-bearing position, enhancing reactivity toward biological nucleophiles.

- Toxicity Profile: Halogenated aromatics like 5-chloro-2-nitrophenol are associated with environmental persistence, whereas nitrofurans face scrutiny over nitro-reduction metabolites .

Physicochemical Data (Inferred) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.